Cas no 2314-78-5 (N-Ethylsuccinimide)

N-Ethylsuccinimide structure
N-Ethylsuccinimide structure
商品名:N-Ethylsuccinimide
CAS番号:2314-78-5
MF:C6H9NO2
メガワット:127.1412
MDL:MFCD00059748
CID:266892
PubChem ID:87569468

N-Ethylsuccinimide 化学的及び物理的性質

名前と識別子

    • 2,5-Pyrrolidinedione,1-ethyl-
    • N-Ethylsuccinimide
    • 1-ethylpyrrolidine-2,5-dione
    • 1-ETHYL-PYRROLIDINE-2,5-DIONE
    • 1-ethylsuccinimide
    • 2,1-ethyl
    • ethylsuccinimide
    • N-ethylmaleinimide
    • N-ethylsuccinimde
    • succinimide,N-ethyl
    • 2,5-Pyrrolidinedione, 1-ethyl-
    • Succinimide, N-ethyl-
    • GHAZCVNUKKZTLG-UHFFFAOYSA-N
    • n-ethyl-succinimide
    • succinimide, N-ethyl
    • 2, 1-ethyl-
    • GHAZCVNUKKZTLG-UHFFFAOYSA-
    • 1-Ethyl-2,5-pyrrolidinedione #
    • NSC38693
    • DB01902
    • DTXSID10177712
    • F16391
    • 2314-78-5
    • 1-ethylpyrrolidine-2, 5-dione
    • NSC 38693
    • Q27093016
    • AKOS002845658
    • MFCD00059748
    • AS-47864
    • FT-0758747
    • SCHEMBL435413
    • A878322
    • UNII-MC084H847A
    • MC084H847A
    • NSC-38693
    • CHEBI:44348
    • NS00068721
    • E0175
    • InChI=1/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3
    • DTXCID70100203
    • N-Ethylsuccinimide; 1-Ethyl-2,5-pyrrolidinedione; NSC 38693
    • DB-255745
    • MDL: MFCD00059748
    • インチ: 1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3
    • InChIKey: GHAZCVNUKKZTLG-UHFFFAOYSA-N
    • ほほえんだ: O=C1C([H])([H])C([H])([H])C(N1C([H])([H])C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 127.06300
  • どういたいしつりょう: 127.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.4
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 3

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.1931 (rough estimate)
  • ゆうかいてん: 28°C
  • ふってん: 235.91°C (rough estimate)
  • フラッシュポイント: 28 °C
  • 屈折率: 1.4645 (estimate)
  • すいようせい: very faint turbidity
  • PSA: 37.38000
  • LogP: 0.09320
  • ようかいせい: 未確定

N-Ethylsuccinimide セキュリティ情報

N-Ethylsuccinimide 税関データ

  • 税関コード:2925190090
  • 税関データ:

    中国税関コード:

    2925190090

    概要:

    2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N-Ethylsuccinimide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DD092-1g
N-Ethylsuccinimide
2314-78-5 98.0%(GC)
1g
¥162.0 2022-05-30
eNovation Chemicals LLC
D756842-500g
2,5-Pyrrolidinedione, 1-ethyl-
2314-78-5 98.0%
500g
$680 2024-06-07
TRC
E925960-1g
N-Ethylsuccinimide
2314-78-5
1g
$ 161.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DD092-5g
N-Ethylsuccinimide
2314-78-5 98.0%(GC)
5g
¥485.0 2022-05-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N869781-5g
N-Ethylsuccinimide
2314-78-5 98%
5g
474.00 2021-05-17
A2B Chem LLC
AB22063-5g
N-Ethylsuccinimide
2314-78-5 95%
5g
$63.00 2024-04-20
Ambeed
A175583-500g
1-Ethylpyrrolidine-2,5-dione
2314-78-5 98%
500g
$1379.0 2024-07-28
1PlusChem
1P002MSV-1g
2,5-Pyrrolidinedione, 1-ethyl-
2314-78-5 ≥98%(GC)
1g
$12.00 2025-02-19
eNovation Chemicals LLC
D756842-5g
2,5-Pyrrolidinedione, 1-ethyl-
2314-78-5 98.0%
5g
$95 2025-02-20
eNovation Chemicals LLC
D756842-1g
2,5-Pyrrolidinedione, 1-ethyl-
2314-78-5 98.0%
1g
$60 2025-02-20

N-Ethylsuccinimide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Carbon dioxide ,  1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ;  160 bar, rt → 150 °C; 18 h, 150 °C
リファレンス
Valuable new platform chemicals obtained by valorisation of a model succinic acid and bio-succinic acid with an ionic liquid and high-pressure carbon dioxide
Silva, Daniel; Bogel-Lukasik, Ewa, Green Chemistry, 2017, 19(17), 4048-4060

N-Ethylsuccinimide Raw materials

N-Ethylsuccinimide Preparation Products

N-Ethylsuccinimide 関連文献

N-Ethylsuccinimideに関する追加情報

N-Ethylsuccinimide (CAS No: 2314-78-5) in Modern Chemical and Pharmaceutical Research

N-Ethylsuccinimide (CAS No: 2314-78-5) is a significant compound in the field of organic chemistry and pharmaceutical research, renowned for its versatile applications in drug synthesis and biochemical studies. This heterocyclic compound, characterized by its succinimide core structure, has garnered considerable attention due to its role as an intermediate in the development of various therapeutic agents. Its unique chemical properties make it a valuable building block for medicinal chemists, enabling the creation of complex molecules with potential pharmacological activity.

The structural framework of N-Ethylsuccinimide consists of a five-membered ring containing two nitrogen atoms, with an ethyl group attached to one of the nitrogen atoms. This configuration imparts distinct reactivity and stability, making it suitable for a wide range of chemical transformations. In pharmaceutical applications, it serves as a precursor in the synthesis of anticonvulsant drugs, particularly those used to treat epilepsy. The compound's ability to undergo nucleophilic substitution reactions allows for further functionalization, enabling the development of derivatives with enhanced therapeutic profiles.

Recent advancements in the field have highlighted the importance of N-Ethylsuccinimide in the development of novel bioactive molecules. For instance, researchers have explored its utility in designing inhibitors targeting specific enzymatic pathways involved in neurological disorders. The compound's scaffold has been modified to create molecules that exhibit potent activity against voltage-gated sodium channels, which are critical in regulating neuronal excitability. These findings underscore the compound's significance as a pharmacophore in drug discovery efforts.

Moreover, N-Ethylsuccinimide has found applications beyond traditional pharmaceuticals. In synthetic organic chemistry, it is employed as a protecting group for carboxylic acids and as a ligand in transition metal-catalyzed reactions. Its role in facilitating cross-coupling reactions has been particularly noteworthy, enabling the construction of complex organic frameworks with precision. These synthetic applications demonstrate the compound's broad utility and its contribution to advancing chemical methodologies.

The industrial production of N-Ethylsuccinimide is typically achieved through catalytic hydrogenation or oxidation processes starting from succinic acid derivatives. These methods ensure high yield and purity, making the compound readily available for research and commercial purposes. The scalability of its synthesis underscores its practicality in large-scale pharmaceutical manufacturing, where consistent quality and supply are paramount.

In academic research, N-Ethylsuccinimide continues to be a subject of investigation due to its unique chemical properties and potential therapeutic applications. Studies have examined its interactions with biological targets, providing insights into its mechanism of action and potential side effects. These investigations are crucial for developing safer and more effective drugs based on this scaffold. Additionally, computational modeling techniques have been employed to predict the behavior of N-Ethylsuccinimide derivatives, further accelerating drug discovery processes.

The compound's stability under various conditions has also been a focus of research. Investigations into its thermal and photochemical properties have revealed that it can be modified under controlled conditions without significant degradation. This stability is essential for ensuring the efficacy of drugs derived from this compound throughout their shelf life. Furthermore, studies on its solubility profile have led to innovative formulations that enhance bioavailability and therapeutic delivery.

Looking ahead, the future prospects for N-Ethylsuccinimide appear promising as new research avenues continue to emerge. The integration of machine learning and artificial intelligence into drug discovery has opened up possibilities for identifying novel derivatives with enhanced properties. By leveraging these technologies, researchers can explore vast chemical spaces efficiently, potentially uncovering new therapeutic agents based on the N-Ethylsuccinimide scaffold.

The versatility of N-Ethylsuccinimide extends beyond pharmaceuticals into materials science and agrochemicals. Its derivatives have been investigated for their potential use in polymer synthesis and as intermediates in crop protection agents. These applications highlight the compound's broad utility across multiple scientific disciplines.

In conclusion, N-Ethylsuccinimide (CAS No: 2314-78-5) remains a cornerstone in chemical and pharmaceutical research due to its diverse applications and structural versatility. Its role as an intermediate in drug synthesis, coupled with its unique chemical properties, continues to drive innovation in medicinal chemistry. As research progresses, new applications and derivatives are likely to emerge, further solidifying its importance in scientific endeavors.

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